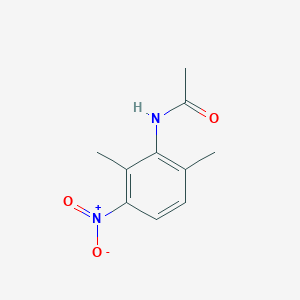

N-(2,6-二甲基-3-硝基苯基)乙酰胺

描述

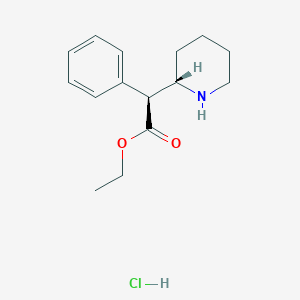

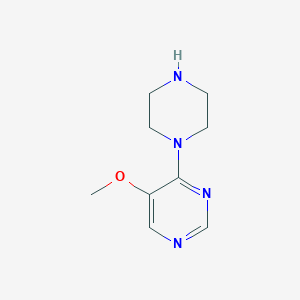

The compound "N-(2,6-dimethyl-3-nitrophenyl)acetamide" is a derivative of acetamide with specific substituents on the phenyl ring. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds that can help infer the properties and reactivity of "N-(2,6-dimethyl-3-nitrophenyl)acetamide". For instance, the presence of nitro and acetamide groups suggests potential for bioactivity and specific chemical reactivity .

Synthesis Analysis

The synthesis of related compounds often involves nitration, acetylation, and other functional group transformations. For example, the synthesis of various nitro, amino, and acetamino derivatives of benzofuran was achieved through reactions such as cyclo-dehydration, reduction, and the Hofmann reaction . Similarly, the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide involved reactions with chlorotrimethylsilane and chloro(chloromethyl)dimethylsilane . These methods could potentially be adapted for the synthesis of "N-(2,6-dimethyl-3-nitrophenyl)acetamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques such as NMR spectroscopy, X-ray crystallography, and DFT methods . For example, the crystal and molecular structure of 2-(N-nitrosomethylamino)acetamide was determined to have monoclinic space group symmetry with specific hydrogen bonding patterns . These techniques could be used to elucidate the structure of "N-(2,6-dimethyl-3-nitrophenyl)acetamide" and predict its reactivity and interactions.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by the presence of substituents on the phenyl ring. Nitro groups are electron-withdrawing and can affect the electrophilic aromatic substitution reactions. The bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and their oligomers suggest that similar compounds can undergo biotransformation and interact with biological systems . The reactivity of "N-(2,6-dimethyl-3-nitrophenyl)acetamide" would likely be characterized by similar transformations and interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. For instance, the presence of a nitro group can increase the acidity of the amide hydrogen, affecting the compound's hydrogen bonding and solubility . The properties of "N-(2,6-dimethyl-3-nitrophenyl)acetamide" can be inferred from the properties of structurally similar compounds, although specific experimental data would be required for a comprehensive analysis.

科学研究应用

非线性光学性质和材料科学

N-(2,6-二甲基-3-硝基苯基)乙酰胺及其衍生物在非线性光学(NLO)材料领域引起了关注。这些化合物由于其光学性质而展现出各种应用潜力。例如,相关化合物3-硝基乙酰苯胺被认为是一种有机NLO材料,结晶在特定的单斜晶系中(Mahalakshmi, Upadhyaya, & Row, 2002)。类似地,该化合物的某些衍生物如2-氨基衍生的5-硝基苯乙酰胺已被研究其作为NLO材料的潜力,尽管一些由于在中心对称空间群中结晶而被发现不适用于NLO应用(Clark et al., 2000)。

生物活性和微生物相互作用

N-(2,6-二甲基-3-硝基苯基)乙酰胺衍生物也显示出生物活性。一项研究指出,在将特定微生物与2-乙酰氨基酚培养时,会产生某些N-(2-羟基苯基)乙酰胺和衍生寡聚物。这些化合物表现出生物活性,其中N-(2-羟基-5-硝基苯基)乙酰胺在拟南芥中引发了几个基因的表达谱变化(Girel et al., 2022)。

染料和药物生产中的合成应用

在合成化学领域,N-(2,6-二甲基-3-硝基苯基)乙酰胺衍生物在各种染料和药物生产中扮演着关键角色。例如,对当前染料中间体市场的研究已经通过操纵N-(2,6-二甲基-3-硝基苯基)乙酰胺衍生物的合成发现和合成了独特的化合物(Drabina et al., 2009)。同样,对这些化合物的催化氢化已被研究用于染料生产中重要中间体的绿色合成(Zhang, 2008)。

属性

IUPAC Name |

N-(2,6-dimethyl-3-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-6-4-5-9(12(14)15)7(2)10(6)11-8(3)13/h4-5H,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIUJJXVDIYVQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40279132 | |

| Record name | N-(2,6-dimethyl-3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-dimethyl-3-nitrophenyl)acetamide | |

CAS RN |

5416-12-6 | |

| Record name | MLS002638205 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,6-dimethyl-3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Bis(3-phenylpropanoylamino)propan-2-yl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate](/img/structure/B133561.png)

![Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B133600.png)